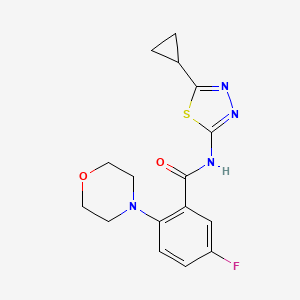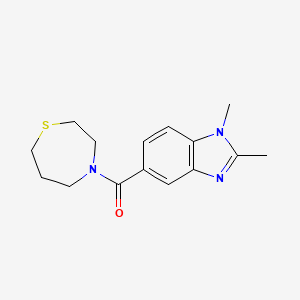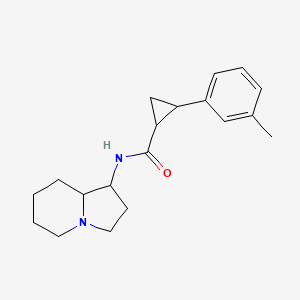
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a ubiquitous and pleiotropic serine/threonine kinase that regulates various cellular processes, including cell proliferation, survival, differentiation, and stress response. CK2 is overexpressed and hyperactivated in many types of cancer, making it an attractive target for anticancer therapy.
Mecanismo De Acción
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide acts as a competitive inhibitor of CK2, binding to the ATP-binding site of the kinase domain. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has a unique binding mode that allows for selective inhibition of CK2 over other kinases. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has been shown to induce conformational changes in CK2, leading to the inhibition of substrate binding and phosphorylation. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has also been shown to inhibit the nuclear translocation of CK2, leading to the modulation of gene expression and cell cycle progression.
Biochemical and Physiological Effects:
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has been shown to modulate various biochemical and physiological processes in cells and organisms. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, leading to tumor growth inhibition and regression. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has also been shown to modulate the DNA damage response and the unfolded protein response, leading to the sensitization of cancer cells to chemotherapy and radiation therapy. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has also been shown to modulate the immune response and the inflammatory response, leading to the potential application in immunotherapy and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has several advantages as a tool compound for lab experiments. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide is a potent and selective inhibitor of CK2, allowing for the specific modulation of CK2-dependent processes. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has been extensively characterized in vitro and in vivo, allowing for the accurate interpretation of experimental results. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has also been tested in various models and systems, allowing for the validation of experimental findings. However, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide also has some limitations as a tool compound. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has some off-target effects, especially at high concentrations, leading to potential artifacts and misinterpretations. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide also has some limitations in terms of in vivo pharmacokinetics and toxicity, leading to potential challenges in drug development and clinical translation.
Direcciones Futuras
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has several potential future directions in terms of basic research and drug development. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide can be used to study the role of CK2 in various biological processes and diseases, such as cancer, neurodegenerative diseases, and viral infections. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide can also be used to identify new CK2 substrates and downstream effectors, leading to the discovery of new signaling pathways and therapeutic targets. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide can also be used as a lead compound for the development of new CK2 inhibitors with improved potency, selectivity, and pharmacokinetics, leading to the potential application in anticancer therapy and other diseases.
Métodos De Síntesis
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide involves several steps, starting from commercially available starting materials. The key step is the cyclization of 5-cyclopropyl-1,3,4-thiadiazol-2-amine with 2-fluoro-5-nitrobenzoic acid, followed by reduction and morpholine substitution to yield the final product. The synthesis has been optimized for high yield and purity, and the product has been extensively characterized by various analytical techniques.
Aplicaciones Científicas De Investigación
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has been widely used as a tool compound to study the role of CK2 in various biological processes and diseases. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has been shown to inhibit CK2 activity in vitro and in vivo, leading to the modulation of downstream signaling pathways and cellular responses. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has been tested in various cancer cell lines and animal models, showing potent antiproliferative and proapoptotic effects. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide has also been tested in non-cancer models, such as neurodegenerative diseases and viral infections, showing promising results.
Propiedades
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2S/c17-11-3-4-13(21-5-7-23-8-6-21)12(9-11)14(22)18-16-20-19-15(24-16)10-1-2-10/h3-4,9-10H,1-2,5-8H2,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZPLMSOFVGBJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-2-morpholin-4-ylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-chlorophenyl)-N-[2-(2-methoxyethoxy)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B7573110.png)



![1-[1-[2-(Cyclopropylmethoxy)propanoyl]piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7573139.png)
![methyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-2-phenylacetate](/img/structure/B7573147.png)
![[1-(2-ethyl-3,4-dihydro-1H-isoquinolin-5-yl)-5-methyltriazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B7573153.png)
![[1-(2-ethyl-3,4-dihydro-1H-isoquinolin-5-yl)-5-methyltriazol-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7573161.png)
![(2,5-Dimethylthiophen-3-yl)-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7573165.png)
![[3-(2-Methylimidazol-1-yl)piperidin-1-yl]-[3-methyl-5-(methylamino)-1,2-thiazol-4-yl]methanone](/img/structure/B7573173.png)
![3-(3-Chlorophenyl)-5-[6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-azaspiro[2.5]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B7573180.png)
![(5-Methyl-1,2-oxazol-3-yl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7573202.png)
![2-[3-[[[3-(2-Amino-2-oxoethoxy)phenyl]methyl-(3-chloro-2-pyrazol-1-ylpropyl)amino]methyl]phenoxy]acetamide](/img/structure/B7573209.png)
![N-[(1-benzyl-4-methylpiperidin-4-yl)methyl]-N-methyl-2-(1,2,4-triazol-1-yl)acetamide](/img/structure/B7573229.png)